1-(isoquinolin-1-yl)ethan-1-amine
Description
1-(isoquinolin-1-yl)ethan-1-amine is a primary amine featuring an isoquinoline moiety linked to an ethylamine backbone. Its molecular formula is C₁₁H₁₂N₂, with a SMILES representation of CC(C1=NC=CC2=CC=CC=C21)N . The compound is often stabilized as a dihydrochloride salt (CID 12243109), enhancing its solubility and stability for pharmaceutical applications . Isoquinoline derivatives are notable for their roles in medicinal chemistry, particularly as kinase inhibitors and antibacterial agents .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-isoquinolin-1-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)11-10-5-3-2-4-9(10)6-7-13-11/h2-8H,12H2,1H3 |
InChI Key |
OQHHJZSNZSTOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting variations in substituents and their implications:
Key Observations :
- Substituent Position: The position of the isoquinoline attachment (e.g., 1-yl vs. 5-yl) influences electronic properties and binding affinity. For example, (R)-1-(isoquinolin-5-yl)ethan-1-amine is enantioselective, making it valuable in asymmetric synthesis .
- Aryl Halides : Bromophenyl derivatives (e.g., 1-(4-bromophenyl)ethan-1-amine) exhibit potent antibacterial activity, suggesting halogenation enhances bioactivity .
- Chirality: Chiral centers, as seen in avapritinib and (R)-isoquinolin-5-yl derivatives, are critical for target specificity and therapeutic efficacy .
HRMS Data Comparison :
The target compound’s absence of HRMS data in the evidence highlights a gap, but analogs show high precision (<1 ppm error), indicating reliable synthetic protocols.
Preparation Methods
Metal-Free Cyclization in Aqueous Medium
A pioneering metal-free approach for constructing aminated isoquinoline frameworks was developed using 2-(2-oxo-2-arylethyl)benzonitriles and amines in water . This method leverages hydrogen-bond-mediated nitrile activation to facilitate nucleophilic addition and cyclization. For 1-(isoquinolin-1-yl)ethan-1-amine synthesis, benzylamine (2t) reacts with 2-(2-oxo-2-phenylethyl)benzonitrile (1a) under optimized conditions (100°C, 4 hours, aqueous medium), yielding the target compound in 93% . Key advantages include:
-
Solvent sustainability : Water acts as a green reaction medium.
-
Broad functional group tolerance : Electron-rich and electron-deficient aryl groups are compatible.
-
Scalability : Gram-scale synthesis demonstrated 89% yield without optimization .
Mechanistic Insights :
The nitrile group undergoes activation via a six-membered hydrogen-bonded transition state, enabling amine attack at the carbonyl carbon. Subsequent cyclization and aromatization yield the isoquinoline core . Control experiments confirmed the absence of radical intermediates, supporting a stepwise ionic pathway .
Bischler-Napieralski Cyclization and Post-Modification
A patent-described one-pot process for isoquinoline derivatives involves Bischler-Napieralski cyclization followed by alkanoylation . While originally targeting octahydro-isoquinolin-2-yl alkanones, this method can be adapted for this compound by modifying the alkanoylation step. The protocol uses N-(2-cyclohex-1-enylethyl)-2-(4-methoxyphenyl)acetamide with 0.45–0.8 equivalents of phosphorus oxychloride (POCl₃) in toluene . Post-cyclization, in situ treatment with acetic anhydride and N,N-dimethylaniline introduces the acetyl group, which can be hydrolyzed to the primary amine.
Key Parameters :
-
POCl₃ stoichiometry : Excess reagent (>0.8 eq) leads to side reactions.
-
Temperature gradient : Cyclization proceeds at 80–100°C over 4 hours .
-
Yield Limitations : Initial yields for analogous compounds range from 70–78%, suggesting potential for optimization .
Ugi-4CR/Copper-Catalyzed Annulation Sequence
A divergent synthesis route employs a Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed annulation . Ethyl glyoxylate, amines, isocyanides, and carboxylic acids form Ugi adducts, which undergo cyclization with terminal alkynes under Cu(I) catalysis. For this compound, the acetamide intermediate (from Ugi-4CR) is reduced using LiAlH₄ or catalytic hydrogenation. This two-step process achieves 85–90% overall yield for 16 derivatives .
Advantages :
-
Regioselectivity : Copper catalysis directs annulation to the isoquinoline-1-position.
-
Modularity : Varying Ugi components enables rapid diversification.
-
Gram-scale viability : Demonstrated with 5 mmol substrates .
Table 1: Representative Yields from Ugi-4CR/Copper Annulation
| Starting Amine | Alkyne | Yield (%) |
|---|---|---|
| Benzylamine | Phenyl | 89 |
| Cyclohexylamine | Ethynyl | 87 |
| 4-Fluorobenzyl | Propargyl | 85 |
Multicomponent Cascade Cyclization
Hsueh et al. reported a one-pot synthesis of 1-arylisoquinolines via oxime formation, acylation, and cyclization . Adapting this method, this compound is accessible by substituting the aryl aldehyde with a glyoxylic acid derivative. The sequence involves:
-
Oxime formation from hydroxylamine and aldehyde.
-
Acylation with aryl acetic acid to form an iminium intermediate.
Optimization Challenges :
-
Amine incorporation : Requires stoichiometric adjustment to prevent over-acylation.
-
Yield range : 65–78% for analogous structures, indicating room for improvement .
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Metal Use | Steps |
|---|---|---|---|---|
| Metal-Free Aqueous | 93 | High | No | 1 |
| Bischler-Napieralski | 70–78 | Moderate | No | 2 |
| Ugi-4CR/Cu | 85–90 | High | Yes | 2 |
| Cascade Cyclization | 65–78 | Low | No | 1 |
The metal-free aqueous method excels in sustainability and efficiency, while the Ugi-4CR approach offers superior diversification potential. Industrial applications may favor the former due to lower catalyst costs and simpler purification.
Q & A
Q. What are the optimal synthetic routes for 1-(isoquinolin-1-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be approached via reductive amination of isoquinoline-1-carbaldehyde using sodium cyanoborohydride or catalytic hydrogenation. Alternative methods include nucleophilic substitution of halogenated isoquinoline derivatives with ethylamine under basic conditions. Key parameters to optimize include pH (7–8 for reductive amination), temperature (room temperature for stability), and solvent choice (e.g., methanol or THF). Monitoring reaction progress via TLC or HPLC is critical to minimize side products like over-alkylated amines .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Comprehensive characterization involves:
- NMR spectroscopy : and NMR to confirm the presence of the isoquinoline aromatic protons (δ 7.5–9.0 ppm) and the ethanamine chain (δ 2.5–3.5 ppm for CHNH) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 173.1).
- X-ray crystallography : For resolving stereochemistry if chiral centers are present .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
The compound is stable at 4°C in inert atmospheres but may degrade under strong oxidizing agents (e.g., HO) or extreme pH (<3 or >10). Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life. Decomposition products, such as oxidized isoquinoline derivatives, should be monitored via LC-MS .
Advanced Research Questions
Q. How does the isoquinoline moiety influence the compound’s receptor-binding affinity compared to analogous quinoline or pyridine derivatives?
Isoquinoline’s planar aromatic system and nitrogen positioning enhance π-π stacking and hydrogen bonding with biological targets (e.g., kinase enzymes or G-protein-coupled receptors). Comparative studies with quinoline analogs show up to 2-fold higher binding affinity for serotonin receptors due to isoquinoline’s extended conjugation . Quantitative structure-activity relationship (QSAR) modeling can further elucidate substituent effects on potency .
Q. What strategies are effective in resolving enantiomers of this compound, and how do enantiomers differ in biological activity?
Chiral resolution methods include:
- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Enzymatic resolution : Lipase-catalyzed acetylation to separate (R)- and (S)-enantiomers . Enantiomers may exhibit divergent pharmacological profiles; for example, the (R)-enantiomer could show higher selectivity for dopamine receptors, while the (S)-form may bind preferentially to adrenergic targets .
Q. How can computational methods predict the compound’s interactions with cytochrome P450 enzymes to assess metabolic stability?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model binding to CYP3A4 or CYP2D6 isoforms. Key metrics include binding energy (ΔG ≤ -8 kcal/mol suggests strong interaction) and metabolic hotspots (e.g., oxidation at the ethanamine chain). Validation via in vitro microsomal assays (e.g., t > 60 min indicates favorable stability) is recommended .
Q. What experimental designs are recommended to address contradictory data on the compound’s cytotoxicity in different cell lines?
Contradictions may arise from cell-specific uptake or metabolic activation. A systematic approach includes:
- Dose-response assays : IC determination across multiple lines (e.g., HEK293, HepG2, MCF-7).
- Metabolomics : LC-MS profiling to identify cell-specific metabolites (e.g., N-oxidized derivatives).
- Knockout models : CRISPR-edited cells lacking specific transporters (e.g., SLC22A1) to assess uptake dependency .
Methodological Considerations
Q. What techniques are suitable for studying the compound’s role in modulating neurotransmitter pathways?
- Radioligand binding assays : Competitive displacement studies with -labeled serotonin or dopamine .
- Calcium imaging : FLIPR assays to measure GPCR activation in neuronal cells .
- In vivo microdialysis : Monitoring extracellular neurotransmitter levels in rodent models .
Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 25 mg/mL in PBS) .
- Prodrug strategies : Esterification of the amine group for delayed release .
- Nanoparticle encapsulation : PLGA-based carriers to improve circulation time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
